molecular formula C17H22N2 B13184281 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine

2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine

Cat. No.: B13184281
M. Wt: 254.37 g/mol
InChI Key: HTAGKPQXZQICQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to another phenyl ring via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine typically involves multiple steps. One common method includes the reaction of 3-(dimethylaminomethyl)benzaldehyde with phenylmagnesium bromide to form an intermediate, which is then reduced to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters like serotonin and dopamine. This modulation can influence various physiological and psychological processes, making the compound of interest in neuropharmacology.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of dimethylamino groups.

    Phenethylamine: A simpler structure lacking the additional phenyl ring and dimethylamino group.

    N,N-Dimethylphenethylamine: Similar structure but with different substitution patterns.

Uniqueness: 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the additional phenyl ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

2-[3-[3-[(dimethylamino)methyl]phenyl]phenyl]ethanamine

InChI

InChI=1S/C17H22N2/c1-19(2)13-15-6-4-8-17(12-15)16-7-3-5-14(11-16)9-10-18/h3-8,11-12H,9-10,13,18H2,1-2H3

InChI Key

HTAGKPQXZQICQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C2=CC=CC(=C2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.